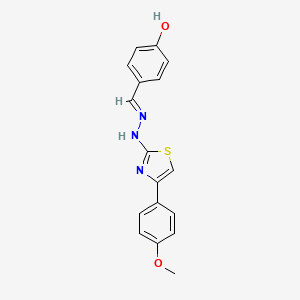
(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Encapsulation in Zeolite Y and Catalytic Applications
The compound (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol has been studied for its application in catalysis. A specific example involves the reaction of a related ligand, formed from 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole, with Mo-Y in ethanol. This results in the formation of [MoO2L(EtOH)]/Y, encapsulated within the cavity pores of zeolite-Y. This material has been identified as an effective catalyst for the oxidation of primary alcohols and saturated hydrocarbons, utilizing TBHP as an oxidant. Its encapsulation within zeolite significantly enhances its catalytic behavior, offering advantages such as high activity, improved stability, recycling ability, and operational flexibility (Ghorbanloo & Maleki Alamooti, 2017).
Quantum Chemical Calculations and Molecular Docking
The compound has been a subject of quantum chemical calculations and molecular docking studies. Research has focused on understanding its molecular structure, spectroscopic data, and the potential biological effects. Investigations include DFT (B3LYP) calculations, analysis of molecular parameters like bond length and bond angle, natural bond orbital analysis (NBO), molecular electrostatic potential (MEP), and other computational studies to predict molecular docking results (A. Viji et al., 2020).
Anti-Candida Activity
Thiazole-hydrazone derivatives, including those similar to the compound , have shown promising anti-Candida activity. The specific structural features contributing to this activity include the presence of aliphatic chains or cycloaliphatic rings at N1-hydrazine and a 4-methyl/4-methoxyphenyl at the C4 position of the thiazole nucleus. Some of these compounds also exhibit synergistic antifungal effects and lower cell toxicity when combined with clotrimazole, highlighting their potential in antifungal drug development (S. Carradori et al., 2013).
Antibacterial and Antifungal Applications
Various derivatives of thiazole-hydrazone compounds have been explored for their antibacterial and antifungal properties. These studies involve synthesizing novel compounds and assessing their antimicrobial activity against a range of bacterial and fungal species. The effectiveness of these compounds as antimicrobial agents highlights their potential in treating microbial diseases, especially bacterial and fungal infections (Navneet P. Mori et al., 2021).
properties
IUPAC Name |
4-[(E)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUOEBNIQNIVFW-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)
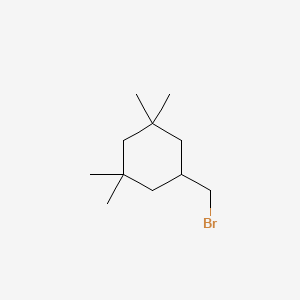
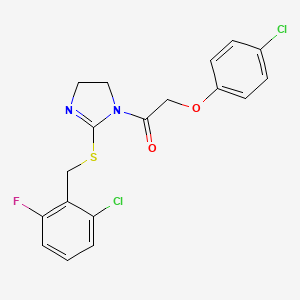
![8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817399.png)
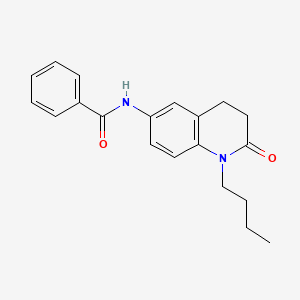

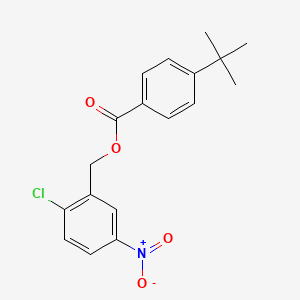
![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)
![2-(4-Fluorophenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2817408.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)
